Acide 2-aminoisobutyrique

Vue d'ensemble

Description

NSC 16590: Acide 2-aminoisobutyrique , est un acide aminé rare, non protéique. Il est un produit final du métabolisme des pyrimidines et est excrété dans l'urine d'environ 5% des individus en bonne santé . Ce composé se retrouve également dans certains antibiotiques dérivés de champignons .

Applications De Recherche Scientifique

Chemistry

Biology

Medicine

- Investigated for its potential therapeutic applications, including its role in metabolic disorders .

Industry

Mécanisme D'action

Target of Action

2-Aminoisobutyric acid, also known as α-aminoisobutyric acid, AIB, α-methylalanine, or 2-methylalanine , is a non-proteinogenic amino acid .

Mode of Action

2-Aminoisobutyric acid is a strong helix inducer in peptides due to the Thorpe–Ingold effect of its gem-di methyl group . This means that it can influence the structure of peptides, causing them to form a helical shape . This structural change can have significant effects on the function of the peptide.

Biochemical Pathways

It has been found in some antibiotics of fungal origin, such as alamethicin and some lantibiotics . This suggests that it may play a role in the biochemical pathways of these organisms.

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of 2-Aminoisobutyric acid.

Result of Action

The result of 2-Aminoisobutyric acid’s action is primarily structural, inducing a helical shape in peptides . This can have significant effects on the function of the peptide, potentially altering its activity and interactions with other molecules.

Action Environment

The action environment of 2-Aminoisobutyric acid is likely to be influenced by various factors, including pH, temperature, and the presence of other molecules. Its solubility in water suggests that it could be active in aqueous environments, such as the cytoplasm of cells.

Analyse Biochimique

Biochemical Properties

2-Aminoisobutyric acid is not one of the proteinogenic amino acids and is rather rare in nature . It is a strong helix inducer in peptides due to the Thorpe–Ingold effect of its gem-di methyl group . Oligomers of 2-Aminoisobutyric acid form 3 10 helices .

Cellular Effects

In the context of cellular effects, L-β-aminoisobutyric acid (L-BAIBA), a metabolite of branched-chain amino acids (BCAA), has multi-organ protective effects . In an animal model, it was found that L-BAIBA can protect the lung from ischemia-reperfusion injury by inhibiting ferroptosis .

Molecular Mechanism

The molecular mechanism of 2-Aminoisobutyric acid involves its compatibility with ribosomal elongation of peptide synthesis . Katoh et al. used flexizymes and an engineered tRNA body to enhance the affinity of aminoacylated 2-Aminoisobutyric acid-tRNA species to elongation factor P . The result was an increased incorporation of 2-Aminoisobutyric acid into peptides in a cell-free translation system .

Dosage Effects in Animal Models

In animal models, L-β-aminoisobutyric acid was administered orally to Sprague Dawley rats at 100, 300, and 900 mg/kg/day for 90 days . No treatment-related adverse effects were observed in any of the treatment groups .

Metabolic Pathways

In terms of metabolic pathways, 2-Aminoisobutyric acid is a key intermediate for the synthesis of several important pharmaceuticals . In the laboratory, 2-Aminoisobutyric acid may be prepared from acetone cyanohydrin, by reaction with ammonia followed by hydrolysis . Industrial scale synthesis can be achieved by the selective hydroamination of methacrylic acid .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Synthèse chimique: L'acide 2-aminoisobutyrique peut être synthétisé par la synthèse de Strecker, qui implique la réaction de l'acétone avec le chlorure d'ammonium et le cyanure de potassium pour former le 2-aminoisobutyronitrile.

Production industrielle: Les méthodes de production industrielle impliquent généralement la fermentation de micro-organismes spécifiques qui peuvent produire l'this compound comme sous-produit métabolique.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation: L'acide 2-aminoisobutyrique peut subir des réactions d'oxydation pour former divers dérivés.

Réduction: Il peut être réduit pour former différents dérivés d'amines.

Substitution: Ce composé peut participer à des réactions de substitution, où le groupe amino peut être remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courantes

Oxydation: Les oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution: Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits

Oxydation: Des dérivés tels que l'acide 2-oxoisobutyrique.

Réduction: Des dérivés d'amines tels que la 2-méthylalanine.

Substitution: Divers acides aminés substitués.

Applications de la recherche scientifique

Chimie

Biologie

Médecine

- Enquête sur ses applications thérapeutiques potentielles, y compris son rôle dans les troubles métaboliques .

Industrie

Mécanisme d'action

L'this compound inhibe la production d'éthylène endogène dans les segments cotylédonnaires des graines de Xanthium strumarium. À une concentration de 4 millimolaires, il inhibe la formation d'éthylène d'environ 50%, bien que l'absorption d'oxygène des segments ne soit pas affectée, même à 20 millimolaires . Cette inhibition est compétitive, affectant la conversion de l'acide 1-aminocyclopropane-1-carboxylique en éthylène .

Comparaison Avec Des Composés Similaires

Composés similaires

2-Méthylalanine: Un autre acide aminé non protéique avec des voies métaboliques similaires.

α,α-Diméthylglycine: Partage des similitudes structurelles et des fonctions métaboliques.

Unicité

Activité Biologique

2-Aminoisobutyric acid (AIB), also known as α-aminoisobutyric acid, is a non-proteinogenic amino acid characterized by its unique structural properties that influence its biological activities. It is notable for its role in various biochemical pathways and applications in biotechnology and medicine. This article explores the biological activity of AIB, focusing on its mechanisms of action, therapeutic potential, and recent research findings.

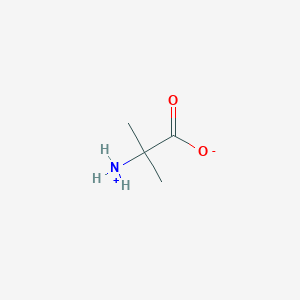

2-Aminoisobutyric acid has the chemical formula . Its structure includes a gem-dimethyl group, which significantly impacts its ability to induce helical conformations in peptides, making it a valuable component in peptide design and synthesis.

1. Glutathione Modulation

Recent studies have demonstrated that AIB plays a crucial role in modulating glutathione (GSH) levels within cells. In a study involving murine cardiomyocytes, AIB was shown to increase intracellular GSH levels by activating AMP-activated protein kinase (AMPK). This activation led to enhanced antioxidant defense mechanisms, thereby providing cardioprotective effects against oxidative stress induced by doxorubicin treatment .

Key Findings:

- Increased GSH Levels: AIB treatment resulted in a significant rise in both plasma and myocardial GSH levels in vivo.

- Cardioprotection: AIB pretreatment mitigated cell death in cardiomyocytes exposed to oxidative agents like hydrogen peroxide .

2. Cell Membrane Permeability

AIB has been identified as a promoter of membrane permeability when incorporated into peptides. Its unique properties enhance the ability of certain peptides to penetrate cellular membranes, making it useful for drug delivery systems. In research involving functionalized carbon nanotubes, AIB-modified peptides exhibited increased membrane permeability and improved gene expression efficiency in plant cells and human embryonic kidney cells .

Table 1: Effects of AIB on Membrane Permeability

| Study | Organism | Result |

|---|---|---|

| Arabidopsis thaliana | Enhanced gene expression via increased permeability | |

| HEK293 Cells | Improved intracellular localization of peptides |

3. Role in Cell Growth and Differentiation

AIB's incorporation into peptide hydrogels has shown promise in supporting cell growth and differentiation. Studies indicate that AIB-containing hydrogels can promote advantageous cell-matrix interactions, enhancing the viability and functionality of cultured cells .

1. Gene Delivery Systems

The incorporation of AIB into cell-penetrating peptides (CPPs) has been explored for delivering small interfering RNA (siRNA) into cells without significant cytotoxicity. This application highlights AIB's potential in therapeutic strategies targeting gene expression regulation .

2. Peptide Engineering

AIB is frequently utilized to replace cleavage site amino acids in therapeutic peptides, extending their stability and efficacy. For instance, modifications using AIB have been applied to enhance the pharmacokinetic properties of glucagon-like peptide-1 (GLP-1) analogs .

Case Study 1: Cardioprotection

In a murine model of doxorubicin-induced cardiomyopathy, AIB administration significantly elevated myocardial GSH levels and reduced oxidative damage markers. This suggests that AIB could be developed as a therapeutic agent for protecting cardiac tissue from chemotherapy-related damage.

Case Study 2: Gene Delivery Efficiency

Research on AIB-rich CPPs demonstrated their effectiveness in delivering therapeutic agents into cancer cells, resulting in selective apoptosis of oncogene-driven cells. This application underscores the potential of AIB-modified systems in targeted cancer therapies .

Propriétés

IUPAC Name |

2-amino-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-4(2,5)3(6)7/h5H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOOLUPWFVMBKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65503-84-6 | |

| Record name | Alanine, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65503-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0058772 | |

| Record name | 2-Methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 2-Aminoisobutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19513 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

181 mg/mL at 25 °C | |

| Record name | 2-Aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62-57-7 | |

| Record name | Aminoisobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoisobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-aminoisobutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Aminoisobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-AMINOISOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E7ZW41IQU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

335 °C | |

| Record name | 2-Aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.